molecular formula C15H17ClN4OS B2984439 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1797185-84-2

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2984439
CAS No.: 1797185-84-2
M. Wt: 336.84
InChI Key: KBGSACCOQFNNAK-UHFFFAOYSA-N
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Description

The compound “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a 2-chlorophenyl group. The methanone group bridges the thiazepane to a 1-methyl-1H-1,2,3-triazole ring. The 2-chlorophenyl substituent likely enhances lipophilicity and influences electronic properties, which may modulate bioavailability and target interactions.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-19-10-13(17-18-19)15(21)20-7-6-14(22-9-8-20)11-4-2-3-5-12(11)16/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSACCOQFNNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1797289-26-9 , is a member of the thiazepane class of compounds. This seven-membered heterocyclic structure incorporates both sulfur and nitrogen, which contributes to its diverse biological activities. Research into this compound has revealed potential applications in antimicrobial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3OSC_{16}H_{16}ClN_{3}OS, with a molecular weight of 336.83 g/mol . The structural characteristics include a chlorophenyl group attached to the thiazepane ring and a triazole moiety, which enhances its biological activity.

PropertyValue
Molecular FormulaC16H16ClN3OS
Molecular Weight336.83 g/mol
CAS Number1797289-26-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Receptor Modulation : It could modulate neurotransmitter systems by binding to specific receptors, potentially influencing various signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibits significant antimicrobial properties against a range of bacterial strains. This suggests potential applications in treating bacterial infections.

Antifungal Activity

Research has shown that this compound possesses antifungal properties, inhibiting the growth of various fungal pathogens. This activity makes it a candidate for further investigation in antifungal therapies.

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of similar thiazepane derivatives, providing insights into their potential therapeutic applications:

  • Antitumor Activity : A study by Vinaya et al. (2009) highlighted the anticancer properties of thiazepane derivatives, noting their ability to inhibit tumor growth in various cancer models.
  • Antiviral Effects : Research by Abdel-Aziz et al. (2010) demonstrated that certain thiazepane compounds exhibit antiviral activity against HIV and other viruses.
  • Neuroprotective Effects : Ramalingan et al. (2004) discussed the neuroprotective properties of thiazepane derivatives, emphasizing their potential in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogous triazole- and thiazepane-containing derivatives:

Compound Name/Structure Core Structure Substituents/Functional Groups Key Differences/Similarities Reference
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone 1,4-thiazepane + triazole 2-chlorophenyl, methanone, 1-methyltriazole Unique seven-membered thiazepane ring; methanone linker enhances rigidity. N/A
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole thioether 2,4-difluorophenyl, sulfonylphenyl, thioether, ethanone Smaller triazole core; thioether and sulfonyl groups increase polarity.
1-(4-Aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo-triazole Thiophen-2-yl, 4-aminophenyl, ethanone Rigid benzoimidazo-triazole system; aminophenyl may enhance solubility.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorophenyl, thione, Schiff base Thione group increases hydrogen-bonding potential; Schiff base enables metal coordination.

Pharmacokinetic and Physicochemical Considerations

  • Ring Flexibility : The 1,4-thiazepane in the target compound offers greater conformational flexibility compared to rigid triazole-thioethers (e.g., ) or benzoimidazo-triazoles (e.g., ). This flexibility may improve binding to dynamic protein pockets but reduce metabolic stability.
  • However, the absence of polar groups (e.g., sulfonyl in or amino in ) may limit aqueous solubility.
  • Functional Groups: The methanone linker in the target compound contrasts with the thione group in , altering hydrogen-bonding capacity. Methanones are less nucleophilic but more stable under physiological conditions.

Research Findings and Gaps

  • Structural Insights : Crystallographic data for similar compounds (e.g., ) were resolved using SHELX programs , suggesting the target’s structure could be elucidated similarly.
  • Limitations: No pharmacokinetic or toxicity data are available for the target compound.

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